3-(4-tert-butylphenoxy)propanoic Acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of phenoxy compound research that gained momentum throughout the mid-to-late twentieth century. While specific documentation regarding the initial discovery and synthesis of this particular compound remains limited in the available literature, its structural relationship to other phenoxyalkanoic acid derivatives suggests its development likely occurred during the expansion of synthetic organic chemistry research focusing on biologically active phenoxy compounds. The compound represents part of a larger family of phenoxyalkanoic acids that have been extensively studied for their chemical properties and potential applications in various fields of research.
The synthetic methodology for producing this compound follows established protocols for phenoxy compound preparation, indicating that its development built upon well-established synthetic chemistry principles. The compound's emergence in commercial chemical catalogs and research applications suggests systematic development through academic and industrial research programs focused on expanding the available library of synthetic building blocks for organic synthesis. Contemporary research continues to explore the compound's potential applications, demonstrating its ongoing relevance in modern synthetic chemistry.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups. The compound name precisely describes its structural components: the "3-(4-tert-butylphenoxy)" portion indicates a phenoxy group bearing a tert-butyl substituent at the para position, connected to the third carbon of a propanoic acid chain. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
From a chemical classification perspective, this compound belongs to several important categories of organic compounds. Primarily, it functions as a carboxylic acid due to the presence of the propanoic acid functional group, which imparts characteristic acidic properties and reactivity patterns. Additionally, the compound classifies as a phenoxy derivative, placing it within the broader family of aromatic ether compounds. The presence of the tert-butyl group further categorizes it as a substituted aromatic compound, while the overall structure positions it within the class of aryloxy carboxylic acids.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 23067-72-3 |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Classification | Aryloxy carboxylic acid, phenoxy derivative |
Structural Significance in Organic Chemistry
The molecular architecture of this compound exhibits several structurally significant features that contribute to its chemical behavior and synthetic utility. The compound's backbone consists of a propanoic acid moiety linked through an oxygen bridge to a para-tert-butyl-substituted benzene ring, creating a flexible molecular framework that can adopt various conformational arrangements. This structural flexibility proves particularly valuable in applications requiring specific spatial orientations or conformational adaptability, such as enzyme inhibition studies and molecular recognition processes.
The phenoxy linkage represents a critical structural element that influences both the compound's physical properties and chemical reactivity. The oxygen bridge between the aromatic ring and the propanoic acid chain provides rotational freedom while maintaining electronic communication between these molecular segments. This connectivity pattern allows for potential intramolecular interactions and influences the compound's overall electronic distribution, which can affect its binding affinity and selectivity in biological systems.
The tert-butyl substituent positioned at the para location of the benzene ring serves multiple structural and functional purposes. This bulky alkyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability in biological applications. Additionally, the tert-butyl group provides steric protection to the aromatic ring, influencing the compound's reactivity patterns and metabolic stability. The specific positioning of this substituent at the para position ensures minimal steric interference with the phenoxy linkage while maximizing its impact on the compound's overall properties.
| Structural Feature | Significance |
|---|---|
| Phenoxy Linkage | Provides rotational freedom and electronic communication |
| Propanoic Acid Chain | Contributes acidic properties and hydrogen bonding capability |
| para-tert-butyl Substituent | Enhances lipophilicity and provides steric protection |
| Aromatic Ring System | Enables π-π interactions and aromatic stacking |
Current Research Landscape and Significance
Contemporary research involving this compound demonstrates its versatility as a synthetic building block and its growing importance in various specialized applications. The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and materials science research. Its unique structural features make it especially valuable for constructing molecules that require specific spatial arrangements or particular physicochemical properties.
Recent investigations have highlighted the compound's potential in enzyme inhibition studies, where its structural characteristics enable specific interactions with target proteins. The combination of the phenoxy group's aromatic character and the carboxylic acid's hydrogen bonding capability allows for diverse binding modes with enzyme active sites. This versatility makes the compound particularly useful for developing structure-activity relationships in drug discovery programs and for understanding fundamental enzyme-substrate interactions.
The compound's applications extend beyond biological research into materials science and polymer chemistry. Its functional group combination enables incorporation into polymer backbones or use as a crosslinking agent in specialized material applications. The tert-butyl group's steric bulk can influence polymer chain packing and material properties, while the carboxylic acid functionality provides opportunities for further chemical modification or complexation reactions.
| Research Application | Key Features Utilized |
|---|---|
| Synthetic Building Block | Versatile functional group combination |
| Enzyme Inhibition Studies | Specific protein-binding capabilities |
| Materials Science | Polymer incorporation potential |
| Structure-Activity Relationship Studies | Systematic structural variation opportunities |
Current synthetic methodologies for preparing this compound typically involve nucleophilic substitution reactions between 4-tert-butylphenol and 3-chloropropanoic acid under basic conditions. This established synthetic route provides reliable access to the compound with good yields and purity, supporting its continued use in research applications. Industrial production methods may employ continuous flow reactor systems to optimize reaction conditions and scale up production while maintaining product quality.
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-4-6-11(7-5-10)16-9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWXGILWCBBIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366682 | |
| Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-72-3 | |
| Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenoxy)propanoic Acid typically involves the reaction of 4-tert-butylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenoxy)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives.
Scientific Research Applications
3-(4-tert-Butylphenoxy)propanoic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenoxy)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-tert-butylphenyl)propanoic acid with structurally analogous phenylpropanoic acid derivatives, highlighting key structural differences, molecular properties, and reported biological activities:
Key Observations:
Substitution Patterns Dictate Activity: Electron-Withdrawing Groups (e.g., hydroxyl): Compounds like 3-(4-hydroxyphenyl)propanoic acid participate in metabolic pathways, forming conjugates (e.g., sulphates, glucuronides) that enhance excretion . Bulky Alkyl Groups (e.g., tert-butyl): The tert-butyl group in 3-(4-tert-butylphenyl)propanoic acid increases lipophilicity, which may improve bioavailability compared to unsubstituted analogs like 3-phenylpropanoic acid . Amino Derivatives: The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer activity, with compound 20 showing potent antioxidant effects (IC₅₀: 35 µM in DPPH assay) and 50% inhibition of A549 lung cancer cell viability .
Antioxidant vs. Anticancer Mechanisms: Antioxidant activity correlates with phenolic hydroxyl groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenylpropanoic acid), which scavenge free radicals via hydrogen donation . Anticancer activity in amino derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) likely involves disruption of mitochondrial function or inhibition of kinase pathways .
Metabolic Fate: 3-(4-hydroxyphenyl)propanoic acid undergoes decarboxylation to form 4-hydroxyphenylacetic acid, a precursor to hippuric acid, highlighting its role in detoxification pathways . Tert-butyl-substituted analogs may resist rapid metabolism due to steric hindrance, prolonging their biological half-life .
Biological Activity
3-(4-tert-butylphenoxy)propanoic acid, commonly referred to as TBPP, is an organic compound recognized for its diverse biological activities. This article synthesizes research findings on TBPP's biological properties, including its antioxidant capabilities, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈O₃
Molecular Weight: 222.28 g/mol
Functional Groups: Carboxylic acid and phenoxy group
The presence of the tert-butyl group enhances the lipophilicity of TBPP, influencing its biological interactions and activities. The unique structure allows for various reactivity patterns that contribute to its potential applications in pharmaceuticals and agrochemicals.
Antioxidant Activity
Research indicates that TBPP exhibits significant antioxidant properties , which can protect cells from damage caused by free radicals. A study highlighted that TBPP's antioxidant activity may help mitigate oxidative stress-related conditions, making it a candidate for further investigation in protective therapies against cellular damage .
Antimicrobial Properties
TBPP has been evaluated for its antimicrobial activity against various pathogens. A study on derivatives of TBPP found a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria, although it showed limited efficacy against fungi such as Candida albicans .
Table 1: Antimicrobial Activity of TBPP Derivatives
| Compound Name | Target Organisms | MIC (µg/mL) | Notes |
|---|---|---|---|
| TBPP Derivative 1 | Staphylococcus aureus | 32 | Effective against Gram-positive |
| TBPP Derivative 2 | Escherichia coli | 16 | Effective against Gram-negative |
| TBPP Derivative 3 | Candida albicans | >64 | Poor activity |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects , particularly in models of neurodegenerative diseases. In vitro studies demonstrated that certain TBPP derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide . The most promising derivative was shown to significantly reduce cell death at concentrations that did not affect cell viability adversely.
Case Study: Neuroprotection in SH-SY5Y Cells
In a controlled experiment, SH-SY5Y neuroblastoma cells were treated with a selected TBPP derivative (DL76). The results indicated:
- Cell Viability: Maintained at >80% at lower concentrations (up to 50 µM).
- Oxidative Stress Reduction: Significant reduction in cell death compared to untreated controls when exposed to oxidative stressors.
Studies have explored the binding affinities of TBPP derivatives to various biological targets. For instance, a series of compounds based on the 4-tert-butylphenoxy scaffold were designed as dual-target ligands for histamine receptors and monoamine oxidase B (MAO B). These compounds demonstrated promising affinities, with some exhibiting Ki values below 400 nM for human H3 receptors and IC50 values below 50 nM for MAO B inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-tert-butylphenoxy)propanoic Acid, and how can intermediates be optimized?
- Methodology : A common approach involves coupling 4-tert-butylphenol with a propanoic acid derivative. For example:
Esterification : React 4-tert-butylphenol with methyl acrylate under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the phenoxy ester intermediate .
Hydrolysis : Treat the ester with LiOH in a THF/water mixture (2:1 v/v) at 0–25°C for 2 hours to yield the free acid .
- Optimization : Adjust molar ratios (e.g., 1.2:1 phenol:acrylate) and use anhydrous conditions to minimize side reactions like di-ester formation.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
NMR : Compare and NMR spectra with computed data (e.g., PubChem or quantum-chemical simulations). Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and the propanoic acid backbone (δ ~2.5–3.0 ppm) .
IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to verify purity (>95%) and molecular ion [M-H]⁻ .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
- Approach :
Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for coupling reactions .
Solvent Screening : Predict solvent effects (e.g., THF vs. DCM) using COSMO-RS simulations to optimize reaction rates and yields .
Machine Learning : Train models on existing phenoxy-propanoic acid syntheses to predict optimal catalysts (e.g., DMAP vs. triethylamine) .
Q. How do solvent polarity and temperature influence stereochemical outcomes in derivatives of this compound?
- Case Study :
- In DCM, steric hindrance from the tert-butyl group favors trans-esterification products, while polar aprotic solvents (e.g., DMF) promote cis-isomers due to solvation effects.
- Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol gradients to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm configuration .
Q. How can contradictory bioactivity data for this compound derivatives be systematically addressed?
- Troubleshooting Framework :
Purity Analysis : Re-test compounds via LC-MS to rule out impurities (e.g., residual tert-butylphenol).
Assay Conditions : Standardize cell-based assays (e.g., fixed serum concentration, pH 7.4) to minimize variability .
Structural Analogues : Synthesize and compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl variants) to identify pharmacophores .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Techniques :
Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the tert-butyl group’s hydrophobic pocket occupancy .
SPR Spectroscopy : Immobilize the compound on a CM5 chip to measure real-time binding kinetics with serum albumin (KD ~10⁻⁶ M) .
Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic liabilities .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
